5-(3-(4-甲基哌嗪-1-基)-3-氧代丙基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
BenchChem offers high-quality 5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗白血病活性
该化合物因其作为抗白血病药物的潜力而受到关注。研究人员研究了它对白血病细胞的影响,特别是在慢性髓性白血病 (CML) 的背景下。 它的异构体之一,4-[(3-氨基-4-甲基苯基)氨基]甲基苯基-(4-甲基哌嗪-1-基)甲酮,在合成著名的抗白血病药物伊马替尼中起着至关重要的作用 。伊马替尼靶向特定的酪氨酸激酶,包括 BCR-ABL 融合蛋白,这是 CML 的特征。该化合物抑制这些激酶的能力使其成为一种有价值的治疗选择。
FLT3 激酶抑制
FLT3 (FMS 样酪氨酸激酶 3) 是一种参与造血的受体酪氨酸激酶。FLT3 的失调与急性髓性白血病 (AML) 相关。研究人员已经确定了该化合物的衍生物作为有效的 FLT3 激酶抑制剂。 例如,4-((7H-吡咯并[2,3-d]嘧啶-4-基)氨基)-N-(4-((4-苯氧基苯基)氨基)哌啶-1-基)-2-(二甲氨基)乙酮已证明具有优异的 FLT3 抑制和抗增殖活性 。靶向 FLT3 对于管理 FLT3-ITD 阳性 AML 至关重要。
CDK (细胞周期蛋白依赖性激酶) 抑制
CDK 在细胞周期调节中起着至关重要的作用。与我们的目标相关的化合物因其 CDK 抑制特性而受到研究。 在吡唑支架的 4 位引入嘧啶稠合杂环增强了 CDK 抑制 。CDK 抑制剂是有希望的癌症治疗候选者,因为它们会破坏细胞分裂和增殖。
对映选择性合成
该化合物的对映选择性合成引起了人们的兴趣。研究人员已经开发了一种使用 SN2 置换手性三氟甲磺酸酯与 N-甲基哌嗪的路线。该过程以高立体控制进行,得到所需的氨基酸。 手性三氟甲磺酸酯由易于获得的起始原料制备,使得这种方法实用且高效 。
吡啶-吡咯核探索
我们的化合物具有吡啶[2,3-c]吡咯核。研究人员通过六个实验步骤合成了它,并使用各种光谱技术对其进行了表征,包括 FT-IR、1H NMR、13C NMR、MS 和 X 射线衍射。 了解其结构特性有助于更广泛地了解杂环化学 。
作用机制
Target of Action
The primary targets of this compound are cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial regulators of cell cycle progression and RNA transcription. They play a fundamental role in cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound acts as an inhibitor of CDKs . It binds to the ATP-binding pocket of these kinases, preventing their activation and subsequent phosphorylation of downstream targets. This results in the arrest of cell cycle progression and inhibition of RNA transcription .
Biochemical Pathways
The inhibition of CDKs affects multiple biochemical pathways. Primarily, it leads to the halt of the cell cycle , preventing cells from dividing and proliferating . Additionally, it impacts the RNA transcription pathway , as CDKs are also involved in the regulation of gene expression .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and potentially the induction of cell death or apoptosis . By inhibiting CDKs, the compound can halt the cell cycle, preventing the division and growth of cells. This could be particularly beneficial in the context of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH level of the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances or drugs could potentially lead to interactions , altering the compound’s effectiveness or causing side effects. It’s also important to note that the compound should be handled with care, avoiding dust formation and contact with skin and eyes .
生化分析
Biochemical Properties
Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Cellular Effects
Based on its structural similarity to known CDK inhibitors, it may exhibit antiproliferative activity against certain types of cancer cells .
Molecular Mechanism
It is hypothesized that it may inhibit CDKs, thereby disrupting cell cycle progression and exerting antiproliferative effects .
属性
IUPAC Name |
5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-22-9-11-23(12-10-22)17(26)7-8-24-14-20-18-16(19(24)27)13-21-25(18)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJBWRJDVYJNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。